N-(2,4-difluorophenyl)-2-nitro-N-[(2-nitrophenyl)sulfonyl]benzenesulfonamide
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Overview
Description
N-(2,4-DIFLUOROPHENYL)-2-NITRO-N-[(2-NITROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIFLUOROPHENYL)-2-NITRO-N-[(2-NITROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 2,4-difluoroaniline with 2-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The resulting intermediate is then further reacted with 1-benzenesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIFLUOROPHENYL)-2-NITRO-N-[(2-NITROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and other derivatives that retain the core structure of the original compound.
Scientific Research Applications
N-(2,4-DIFLUOROPHENYL)-2-NITRO-N-[(2-NITROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(2,4-DIFLUOROPHENYL)-2-NITRO-N-[(2-NITROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound’s sulfonyl and nitro groups are key functional groups that enable it to form strong interactions with enzymes and receptors. These interactions can modulate the activity of these biological targets, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DIFLUOROPHENYL)-2-FLUOROBENZAMIDE: Similar in structure but lacks the nitro and sulfonyl groups, resulting in different chemical properties and applications.
N-(2,4-DIFLUOROPHENYL)-2-METHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE:
Uniqueness
N-(2,4-DIFLUOROPHENYL)-2-NITRO-N-[(2-NITROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE is unique due to its combination of difluorophenyl, nitro, and sulfonyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C18H11F2N3O8S2 |
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Molecular Weight |
499.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-nitro-N-(2-nitrophenyl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C18H11F2N3O8S2/c19-12-9-10-14(13(20)11-12)23(32(28,29)17-7-3-1-5-15(17)21(24)25)33(30,31)18-8-4-2-6-16(18)22(26)27/h1-11H |
InChI Key |
UJIAFIOSHYPOKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N(C2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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